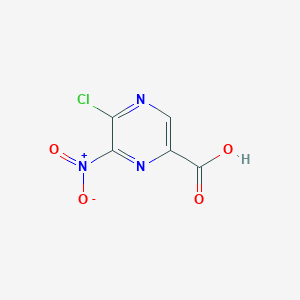

5-Chloro-6-nitropyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClN3O4 |

|---|---|

Molecular Weight |

203.54 g/mol |

IUPAC Name |

5-chloro-6-nitropyrazine-2-carboxylic acid |

InChI |

InChI=1S/C5H2ClN3O4/c6-3-4(9(12)13)8-2(1-7-3)5(10)11/h1H,(H,10,11) |

InChI Key |

GSZPMVMRPQCJIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid and Its Precursors

De Novo Synthesis Approaches to the Pyrazine (B50134) Ring System Bearing Carboxylic Acid Functionality

Condensation Reactions Involving α-Amino Acid Derivatives

A common and versatile method for constructing the pyrazine ring involves the condensation of α-amino acids or their derivatives with α-dicarbonyl compounds. This approach allows for the direct incorporation of the carboxylic acid functionality. For instance, the self-condensation of α-amino carbonyl compounds can lead to dihydropyrazine (B8608421) intermediates, which are subsequently oxidized to the aromatic pyrazine ring. researchgate.net The reaction of an α-amino acid with a glyoxal (B1671930) derivative, followed by cyclization and oxidation, can also yield pyrazine-2-carboxylic acids.

Oxidative Routes from Quinoxaline (B1680401) Derivatives

An alternative strategy for accessing the pyrazine-2,3-dicarboxylic acid scaffold involves the oxidative cleavage of the benzene (B151609) ring of a quinoxaline precursor. orgsyn.org Quinoxalines, which are readily prepared from the condensation of o-phenylenediamines with α-dicarbonyl compounds, can be subjected to strong oxidizing agents like potassium permanganate. This process cleaves the electron-rich benzene ring, yielding the pyrazinedicarboxylic acid. orgsyn.org Subsequent selective decarboxylation can then lead to pyrazine-2-carboxylic acid. For example, 2-methylquinoxaline (B147225) can be oxidized to 2-methyl-5,6-pyrazinedicarboxylic acid, which upon heating can undergo decarboxylation. orgsyn.org

Targeted Synthesis of 5-Chloro-6-nitropyrazine-2-carboxylic acid

With the pyrazine-2-carboxylic acid core in hand, the subsequent steps focus on the precise installation of the chloro and nitro groups at the C5 and C6 positions, respectively. This often requires a multi-step sequence to control the regiochemistry of these substitutions.

Multistep Synthesis from Readily Available Pyrazine Building Blocks

A practical approach to this compound often commences with a more readily available pyrazine derivative, such as pyrazine-2-carboxamide. The synthesis can proceed through a series of transformations including halogenation, nitration, and hydrolysis of the carboxamide or ester to the desired carboxylic acid. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the existing substituents on the pyrazine ring.

Regioselective Introduction of Chloro and Nitro Moieties onto Pyrazine-2-carboxylic Acid Scaffolds

The introduction of chloro and nitro groups onto the pyrazine-2-carboxylic acid ring must be carefully controlled to obtain the desired 5-chloro-6-nitro isomer. The carboxylic acid group is a deactivating, meta-directing group. However, the nitrogen atoms of the pyrazine ring strongly influence the regioselectivity of electrophilic substitution reactions. Direct chlorination of pyrazine-2-carboxylic acid can be challenging and may lead to a mixture of products. Therefore, a more controlled approach often involves the use of a pre-functionalized pyrazine ring. For instance, starting with a precursor that already contains a substituent that can be converted to a chloro group can be advantageous.

Similarly, the nitration of a pyrazine-2-carboxylic acid scaffold requires careful consideration of the reaction conditions to achieve the desired regiochemistry. The presence of both the deactivating carboxylic acid group and the pyrazine nitrogens makes the ring electron-deficient and less susceptible to electrophilic attack.

Advanced Nitration Strategies in Pyrazine Systems, including Direct Nitration and Nitrodecarboxylation

Given the electron-deficient nature of the pyrazine ring, especially when substituted with an electron-withdrawing group like a carboxylic acid, standard nitration conditions (e.g., mixed acid) may be too harsh or lead to undesired side reactions. wikipedia.org Therefore, more advanced nitration strategies are often employed.

Direct Nitration: The direct nitration of pyrazine derivatives can be challenging due to the deactivating nature of the ring system. researchgate.net However, the use of stronger nitrating agents or the presence of activating groups can facilitate this transformation. For electron-deficient systems, reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or other N-nitro compounds can be effective. numberanalytics.comnih.gov The reaction conditions, such as temperature and the choice of solvent, are critical in controlling the outcome and preventing over-nitration or decomposition. researchgate.netnih.gov

Nitrodecarboxylation: A less common but potentially useful strategy is nitrodecarboxylation. This reaction involves the replacement of a carboxylic acid group with a nitro group. chemrevlett.com This method can be particularly advantageous when the corresponding carboxylic acid is readily available and direct nitration at that position is difficult to achieve. The reaction typically proceeds via an ipso-substitution mechanism. orgchemres.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Quinoxaline | 1. KMnO₄, H₂O, heat; 2. H⁺ | Pyrazine-2,3-dicarboxylic acid | orgsyn.org |

| Pyrazine-2-carboxylic acid | Thionyl chloride, then substituted amine | Substituted N-phenylpyrazine-2-carboxamides | nih.govnih.gov |

| 2,6-Dimethoxypyrazine | 20% Oleum, KNO₃, room temp, 3h | Nitrated 2,6-dimethoxypyrazine | researchgate.net |

| Aromatic carboxylic acids | NO₂BF₄, Ag₂CO₃, DMA | Nitroarenes | chemrevlett.com |

Selective Chlorination Methodologies for Pyrazine Cores and Intermediates

The introduction of chlorine atoms onto a pyrazine ring is a key step in the synthesis of many valuable intermediates, including the precursor for this compound. Direct chlorination of the parent pyrazine molecule can be difficult and often leads to decomposition or a mixture of products. rsc.org Early methods found that reacting chlorine gas with solid pyrazine at room temperature resulted primarily in destructive carbonization. rsc.org

A more successful approach involves vapor-phase chlorination at high temperatures (300-600 °C), often in the presence of water vapor which acts as a diluent and helps to control the reaction's exothermicity, reducing tar formation. rsc.org This method can produce monochloropyrazine in good yields. rsc.org

For more substituted or sensitive pyrazine systems, milder and more selective methods are required. Modern organic synthesis has developed techniques that offer high regioselectivity under less harsh conditions. One such method employs a combination of Selectfluor and a chloride salt, like lithium chloride (LiCl), in a solvent such as dimethylformamide (DMF). This system has proven effective for the chlorination of 2-aminodiazines (a class that includes pyrazines), providing good to high yields with predictable regioselectivity, which is influenced by the substituent pattern on the ring. researchgate.net While direct application to non-aminated pyrazine carboxylic acids may require adaptation, the principle of using an electrophilic fluorine source to generate a reactive chlorine species offers a valuable strategy for controlled chlorination.

Another advanced strategy focuses on the late-stage functionalization of complex molecules. Although often targeting C(sp³)–H bonds, some mild chlorination systems have been developed that tolerate electron-poor heteroarenes like pyrazine, highlighting the potential for selective chlorination without degrading the core structure. scbt.com

Modern Synthetic Techniques and Optimization for this compound Production

The industrial production of complex molecules like this compound demands not only effective synthetic routes but also methodologies that are efficient, scalable, and safe. Modern techniques such as continuous flow chemistry and automated synthesis are increasingly being applied to achieve these goals, alongside a deep understanding of reaction mechanisms to control selectivity.

Application of Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyrazine derivatives. By pumping reagents through a network of tubes and reactors, flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control often leads to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency.

Research has demonstrated the successful application of continuous flow systems for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. stackexchange.combldpharm.comuni.lu In one example, a biocatalytic continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) was developed to produce a variety of pyrazinamides. stackexchange.combldpharm.com The system allowed for optimization of solvent, substrate ratio, temperature, and flow rate, achieving desirable yields in short reaction times (e.g., 20 minutes) under greener conditions (e.g., using tert-amyl alcohol at 45 °C). bldpharm.comuni.lu

The principles from these studies are directly applicable to the synthesis of precursors for this compound. For instance, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate could be adapted to a flow process, potentially increasing throughput and simplifying workup. Automated synthesis platforms, which integrate robotic handling with flow reactors, can further accelerate the discovery and optimization of reaction conditions for these multi-step syntheses.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazinamide Derivatives uni.lu

| Parameter | Batch Reactor (Shaker) | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 17 hours | 20 minutes |

| Temperature | 45 °C | 45 °C |

| Typical Yield | Varies, e.g., 85.1% | Varies, e.g., 91.6% |

| Process Control | Less precise | High precision |

| Scalability | Difficult | Straightforward |

Chemo- and Regioselective Control in Functional Group Introduction

Achieving the desired substitution pattern on the pyrazine ring—a core challenge in synthesizing this compound—requires stringent control over chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the position of the chemical change.

The synthesis of the target molecule involves two key electrophilic substitution steps on an already substituted ring: chlorination and nitration. The order of these steps and the reaction conditions are critical. As discussed, the nitration of 5-chloropyrazine-2-carboxylic acid is directed to the C6 position by the cumulative electronic effects of the existing chloro and carboxyl groups.

Modern synthetic chemistry offers powerful tools to influence selectivity. For instance, directed metalation strategies can achieve regioselective functionalization of chloropyrazines. chemicalbook.com Using specific metalating agents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to deprotonate the pyrazine ring at a specific position, which can then be trapped with an electrophile. This allows for the introduction of functional groups with a high degree of positional control that might be difficult to achieve through classical electrophilic substitution. chemicalbook.com

Furthermore, the choice of catalyst and reaction conditions can switch the outcome of a reaction. Studies on related heterocyclic systems show that factors like temperature and the presence or absence of an acid catalyst can completely change the reaction pathway, leading to different isomers. researchgate.net These principles are fundamental to optimizing the synthesis of complex substituted pyrazines, ensuring that functional groups are introduced at the correct positions and that side reactions are minimized.

Table 2: Factors Influencing Selectivity in Pyrazine Functionalization

| Factor | Influence on Selectivity | Example Application |

|---|---|---|

| Existing Substituents | Directs incoming electrophiles based on electronic effects (ortho, para, meta directing). | Nitration of 5-chloropyrazine-2-carboxylic acid to the C6 position. |

| Reaction Conditions (Temperature, Catalyst) | Can alter the reaction mechanism and favor one regioisomer over another. researchgate.net | Acid-catalyzed vs. thermal condensation reactions leading to different heterocyclic products. researchgate.net |

| Directed Metalation Agents | Allows for regioselective deprotonation and subsequent functionalization at a specific C-H bond. chemicalbook.com | Using TMPMgCl·LiCl to functionalize chloropyrazines at a defined position. chemicalbook.com |

| Steric Hindrance | Can block access to certain positions, favoring substitution at less crowded sites. | Substitution at a less sterically hindered carbon atom on the pyrazine ring. |

Reaction Chemistry and Transformations of 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality of 5-Chloro-6-nitropyrazine-2-carboxylic acid

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides through well-established organic reactions.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol under acidic conditions. This process involves the protonation of the carboxyl group, followed by nucleophilic attack from the alcohol. The reaction is typically catalyzed by a strong acid like sulfuric acid and may require heating to proceed at a reasonable rate google.com. The general reaction is as follows:

R-OH + this compound ⇌ 5-Chloro-6-nitropyrazine-2-carboxylate ester + H₂O

The resulting ester derivatives are valuable intermediates in organic synthesis. For instance, the methyl ester, methyl 5-chloropyrazine-2-carboxylate, is a known building block that can be hydrolyzed back to the carboxylic acid under basic conditions, for example, using lithium hydroxide . This reversible transformation is crucial for synthetic strategies that require protection of the carboxylic acid functionality.

Table 1: Examples of Esterification Reactions and Conditions

| Alcohol | Reagent/Conditions | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄, Reflux | Methyl 5-chloro-6-nitropyrazine-2-carboxylate |

| Ethanol | HCl (gas), Heat | Ethyl 5-chloro-6-nitropyrazine-2-carboxylate |

This table presents plausible esterification reactions based on general organic chemistry principles for similar aromatic carboxylic acids.

Amidation and Advanced Peptide Coupling Strategies Utilizing Reagents such as EDCI, HOBt, DCC, HBTU, TBTU, and T3P

The formation of an amide bond from this compound and an amine is a fundamental transformation, often facilitated by coupling reagents to enhance reaction efficiency and yield. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine youtube.com.

In modern synthesis, particularly in medicinal chemistry and peptide synthesis, a variety of advanced coupling reagents are employed to achieve high yields and minimize side reactions, especially racemization when dealing with chiral amines uni-kiel.de.

Commonly Used Coupling Reagents:

Carbodiimides (DCC, EDCI): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond youtube.compeptide.com. EDCI is often preferred due to its water-soluble urea byproduct, which simplifies purification peptide.com.

Benzotriazole Additives (HOBt): To prevent side reactions and reduce racemization, carbodiimide reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines peptide.comnih.gov.

Onium Salts (HBTU, TBTU): Phosphonium and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents. They rapidly convert carboxylic acids into their corresponding OBt active esters, leading to fast and clean amide bond formation researchgate.net.

Phosphonic Acid Anhydride (T3P): Propane phosphonic acid anhydride (T3P) is another effective coupling reagent that acts as a powerful dehydrating agent, promoting the formation of amides from carboxylic acids and amines with high yields and purity.

Table 2: Overview of Advanced Peptide Coupling Reagents for Amidation

| Reagent | Full Name | Mechanism of Action | Key Advantages |

|---|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms an O-acylisourea intermediate | Water-soluble byproducts, easy workup peptide.comnih.gov |

| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Inexpensive and effective for solution-phase synthesis uni-kiel.depeptide.com |

| HOBt | 1-Hydroxybenzotriazole | Forms an active ester intermediate, suppresses racemization | Increases coupling efficiency and reduces side reactions when used with carbodiimides nih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester via an aminium salt | High efficiency, fast reaction times, suitable for hindered amino acids researchgate.netnih.gov |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | Similar to HBTU | High reactivity and effectiveness |

| T3P | Propane phosphonic acid anhydride | Acts as a powerful dehydrating agent | High yields, low epimerization, broad substrate scope |

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂) wikipedia.org. The ease of decarboxylation often depends on the stability of the carbanion intermediate formed after the loss of CO₂ wikipedia.org. For aromatic carboxylic acids, this reaction typically requires high temperatures unless activating groups are present.

In the case of this compound, the pyrazine (B50134) ring itself is electron-withdrawing. The presence of additional strong electron-withdrawing groups, like the nitro group, further destabilizes the carboxylate anion and could facilitate decarboxylation under certain conditions, such as heating masterorganicchemistry.com. The mechanism for thermal decarboxylation of related heteroaromatic carboxylic acids, like α-picolinic acid, is thought to proceed through a zwitterionic intermediate wikipedia.org. A similar pathway may be accessible for this pyrazine derivative, where the nitrogen atom at position 1 stabilizes the intermediate formed upon heating.

Metal-catalyzed decarboxylation is another potential pathway. Transition metal salts, particularly copper compounds, are known to facilitate decarboxylation by forming carboxylate complex intermediates wikipedia.orgchemrevlett.com. For instance, silver-catalyzed nitrodecarboxylation of aliphatic and aromatic carboxylic acids has been reported chemrevlett.com.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring of this compound

The pyrazine ring in this compound is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly enhanced by the strong electron-withdrawing effects of the nitro and chloro substituents. As a result, the ring is highly activated towards nucleophilic aromatic substitution (SNAr), a key reaction for modifying the pyrazine core masterorganicchemistry.com.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.comnih.gov.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored nih.gov.

Displacement of the Chloro Group by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chloro group at the C5 position is an excellent leaving group in SNAr reactions and can be displaced by a wide range of nucleophiles.

Amines: Aminolysis is a common reaction where primary or secondary amines act as nucleophiles to displace the chloro group, forming 5-amino-6-nitropyrazine-2-carboxylic acid derivatives. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated. Studies on related 2-substituted 3,5-dichloropyrazines show that electron-withdrawing groups on the ring direct nucleophilic attack to specific positions, highlighting the predictable nature of these substitutions researchgate.net.

Alcohols: Alkoxides (the conjugate bases of alcohols) are potent nucleophiles that can displace the chloro group to yield 5-alkoxy-6-nitropyrazine derivatives. This reaction is usually performed under basic conditions to generate the alkoxide ion.

Thiols: Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and readily react to displace the chloro group, leading to the formation of 5-(alkylthio)- or 5-(arylthio)-6-nitropyrazine derivatives. Reactions of chloroazines with bisulfide (HS⁻) have been shown to proceed via an SNAr mechanism nih.gov.

Table 3: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Ammonia (NH₃) | Aqueous NH₃, Heat | 5-Amino-6-nitropyrazine-2-carboxylic acid |

| Aniline (C₆H₅NH₂) | Base (e.g., K₂CO₃), DMF, Heat | 5-(Phenylamino)-6-nitropyrazine-2-carboxylic acid |

| Sodium Methoxide (NaOCH₃) | Methanol, Room Temp. | 5-Methoxy-6-nitropyrazine-2-carboxylic acid |

This table illustrates representative SNAr reactions based on the known reactivity of activated chloro-heteroaromatic compounds.

Electronic and Steric Influence of the Nitro Group on SNAr Reactivity

The nitro group (NO₂) plays a crucial role in activating the pyrazine ring for SNAr reactions.

Electronic Influence: The nitro group is one of the most powerful electron-withdrawing groups. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles youtube.comyoutube.com. Crucially, when positioned ortho or para to the leaving group, the nitro group can directly stabilize the negative charge of the Meisenheimer intermediate through resonance masterorganicchemistry.comruc.dk. In this compound, the nitro group is ortho to the chloro group, providing maximal activation for the substitution reaction at the C5 position. This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction nih.govyoutube.com.

Steric Influence: While the electronic effect of the nitro group is dominant, steric factors can also play a role. A bulky nitro group positioned adjacent to the reaction site can potentially hinder the approach of a nucleophile. However, in most SNAr reactions, the activating electronic effect far outweighs any minor steric hindrance. The orientation of the nitro group relative to the plane of the pyrazine ring can be influenced by adjacent substituents, which in turn can slightly modify its resonance stabilization capability ruc.dk.

Transformations Involving the Nitro Group of this compound

The nitro group on the pyrazine ring is a versatile functional handle that can be transformed into various other functionalities, most notably the amino group. This conversion is a critical step in the synthesis of more complex fused heterocyclic systems.

The reduction of the nitro group in aromatic and heteroaromatic compounds to a primary amine is a fundamental transformation in organic synthesis. For derivatives of this compound, this reduction yields 5-amino-6-chloropyrazine-2-carboxylic acid, a key intermediate for further derivatization. This transformation can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean nature and high efficiency. The reaction typically involves hydrogen gas and a metal catalyst.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.

Raney Nickel (Raney Ni): An alternative catalyst, Raney Nickel, is also effective for nitro group reductions. It can be particularly useful when trying to avoid the dehalogenation of aromatic halides, which can sometimes be a side reaction with Pd/C. acs.org

Platinum(IV) Oxide (PtO₂): This catalyst is also employed for the hydrogenation of nitro compounds to amines. nih.gov

Stoichiometric Reduction: A variety of metal-based reducing agents can be used for the stoichiometric reduction of nitro groups. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or for practical laboratory-scale synthesis.

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and reliable method for nitro group reduction. acs.org

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule. acs.org

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in an acidic medium can effectively reduce nitro groups. acs.org

Trichlorosilane (HSiCl₃): In the presence of an organic base like triethylamine, trichlorosilane can be used for the reduction of nitro groups to amines in both aromatic and heteroaromatic systems. google.com

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent or the carboxylic acid group.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Ethanol, Room Temperature, 1 atm H₂ | Common, efficient, but may cause dehalogenation. acs.org |

| H₂ / Raney Ni | Ethanol, Room Temperature, 1 atm H₂ | Good alternative to Pd/C to avoid dehalogenation. acs.org |

| Fe / Acetic Acid | Reflux | A classic, robust stoichiometric method. acs.org |

| SnCl₂ | Ethanol, Reflux | Mild conditions, good for sensitive substrates. acs.org |

| Zn / Acetic Acid | Room Temperature to Reflux | Effective stoichiometric reducing agent. acs.org |

| HSiCl₃ / Triethylamine | Dichloromethane, 0 °C to RT | Applicable to a wide range of nitro compounds. google.com |

While reduction to the amine is the most common transformation, the nitro group can, under controlled conditions, be partially reduced to other oxidation states, such as the nitroso (-NO) functionality. The formation of a nitroso derivative from a nitro compound can be achieved using specific reducing agents and carefully controlled reaction conditions.

For instance, the reduction of certain nitro compounds in the presence of Raney Ni at room temperature has been reported to yield the corresponding nitroso derivative, whereas reduction at reflux temperature leads to the full reduction to the amino group. mdpi.com Another approach involves the oxidation of a primary amine using reagents like Caro's acid (peroxomonosulfuric acid) to form nitroso compounds. nih.gov The conversion of an amino group to a nitroso group can also be achieved using nitrous acid. nih.gov

These transformations provide access to nitroso-substituted pyrazines, which can serve as versatile intermediates for further synthetic manipulations.

Table 2: Reagents for Nitroso Group Formation

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Nitro Compound | Raney Ni | Propan-2-ol, Room Temperature | Nitroso Compound mdpi.com |

| Primary Amine | Caro's Acid (H₂SO₅) | N/A | Nitroso Compound nih.gov |

| Primary Amine | Nitrous Acid (HNO₂) | 0-5 °C | Nitroso Compound nih.gov |

Cyclization and Ring-Forming Reactions of this compound Derivatives

The derivatives of this compound, particularly the 5-amino-6-chloro-pyrazine-2-carboxylic acid obtained from the reduction of the nitro group, are valuable precursors for the synthesis of fused heterocyclic systems. The presence of the amino, chloro, and carboxylic acid groups on adjacent positions of the pyrazine ring allows for intramolecular cyclization reactions to form five- or six-membered rings fused to the pyrazine core.

The synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyrazines and triazolo[4,5-b]pyrazines is of significant interest in medicinal chemistry. The 5-amino-6-chloropyrazine-2-carboxylic acid scaffold is an excellent starting point for constructing these bicyclic systems.

Imidazo[4,5-b]pyrazine Systems: The formation of an imidazolo ring fused to the pyrazine core can be achieved by reacting the 5-amino-6-chloropyrazine derivative with a one-carbon synthon. For example, condensation with formic acid or triethyl orthoformate can lead to the formation of the imidazole ring. mdpi.com An alternative and versatile method involves a palladium-catalyzed amidation of the 3-amino-2-chloropyrazine with a primary amide, followed by an in-situ cyclization and dehydration to yield the imidazo[4,5-b]pyrazine core. organic-chemistry.org This approach allows for the introduction of various substituents at the 2-position of the resulting fused system. organic-chemistry.org

Triazolo[4,5-b]pyrazine Systems: The construction of a triazolo ring fused to the pyrazine core typically involves the introduction of two adjacent nitrogen atoms. This can be accomplished by first converting the 5-amino group into a hydrazinyl group. The resulting 5-hydrazinyl-6-chloropyrazine derivative can then undergo intramolecular cyclization. For instance, treatment with nitrous acid could lead to the formation of an azido group, which could then cyclize onto the adjacent nitrogen. A more direct approach involves reacting the diamino precursor with reagents that can provide the third nitrogen atom for the triazole ring. The 1,2,4-triazolo[4,3-a]pyrazine scaffold, a related isomer, has been a subject of interest for its potential biological activities. nih.gov

The strategic functionalization of the pyrazine ring in this compound and its derivatives provides a powerful platform for the synthesis of a wide array of novel fused heterocyclic compounds with potential applications in various fields of chemistry.

Table 3: Synthetic Routes to Fused Heterocyclic Systems

| Target System | Precursor | Reagents/Conditions |

|---|---|---|

| Imidazo[4,5-b]pyrazine | 5-Amino-6-chloropyrazine derivative | Formic acid or Triethyl orthoformate, Reflux mdpi.com |

| Imidazo[4,5-b]pyrazine | 3-Amino-2-chloropyrazine | Primary amide, Pd catalyst (e.g., with Me₄tBu-XPhos ligand) organic-chemistry.org |

| Triazolo[4,5-b]pyrazine | 5-Hydrazinyl-6-chloropyrazine derivative | Cyclization reagents (e.g., nitrous acid followed by cyclization) |

Derivatization Strategies and Functionalization of 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid

Synthesis of Substituted Pyrazine-2-carboxamides and Related Amide Compounds

The conversion of the carboxylic acid moiety into an amide is a primary and extensively utilized derivatization strategy for pyrazine-2-carboxylic acids. This transformation is typically achieved through a two-step, one-pot procedure that begins with the activation of the carboxylic acid.

The most common method involves converting the carboxylic acid to its more reactive acyl chloride intermediate. This is generally accomplished by treating the starting material with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The resulting 5-chloro-6-nitropyrazine-2-carbonyl chloride is not typically isolated but is reacted in situ with a wide range of primary or secondary amines to yield the corresponding N-substituted pyrazine-2-carboxamides. mdpi.comnih.gov This robust method allows for the introduction of diverse functionalities by simply varying the amine component. The condensation reaction between the acyl chloride and the amine proceeds readily to form the stable amide bond. nih.govdoaj.org

This synthetic approach has been successfully applied to produce extensive libraries of N-benzyl and N-phenyl pyrazine-2-carboxamides for biological screening. mdpi.comdoaj.org

Table 1: Synthesis of Representative N-Substituted Pyrazine-2-carboxamides This table is illustrative, based on established synthetic methods for analogous compounds.

| Reactant Amine | Product |

| Benzylamine | N-benzyl-5-chloro-6-nitropyrazine-2-carboxamide |

| Aniline | N-phenyl-5-chloro-6-nitropyrazine-2-carboxamide |

| 4-Fluoroaniline | N-(4-fluorophenyl)-5-chloro-6-nitropyrazine-2-carboxamide |

| Morpholine | (5-Chloro-6-nitropyrazin-2-yl)(morpholino)methanone |

Preparation of Diverse Esters and Other Carboxylic Acid Derivatives

The carboxylic acid group of 5-chloro-6-nitropyrazine-2-carboxylic acid can be readily converted into a variety of esters, which are valuable as both final products and synthetic intermediates.

One of the most direct methods for esterification is the Fischer esterification. This involves reacting the carboxylic acid with an excess of a simple alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and heat. mdpi.com This equilibrium-driven reaction produces the corresponding methyl or ethyl ester.

Alternatively, the acyl chloride intermediate, prepared as described in section 4.1, can be reacted with an alcohol or a phenol. This method is highly versatile and often proceeds under milder conditions than Fischer esterification, making it suitable for more sensitive substrates.

Beyond esters, other carboxylic acid derivatives can be prepared. For instance, reacting the acyl chloride with a carboxylate salt can produce acid anhydrides. Similarly, reaction with a thiol can yield a thioester, further expanding the chemical diversity accessible from this starting material. mdpi.com The use of specialized dehydrating condensation reagents, such as certain aromatic carboxylic anhydrides, represents another advanced method for forming esters directly from the carboxylic acid and an alcohol. tcichemicals.com

Table 2: Synthesis of Esters via Carboxylic Acid Activation This table illustrates potential ester products based on standard esterification protocols.

| Reactant Alcohol | Catalyst/Method | Product |

| Methanol | H₂SO₄ (Fischer) | Methyl 5-chloro-6-nitropyrazine-2-carboxylate |

| Ethanol | SOCl₂, then Ethanol | Ethyl 5-chloro-6-nitropyrazine-2-carboxylate |

| Isopropanol | SOCl₂, then Isopropanol | Isopropyl 5-chloro-6-nitropyrazine-2-carboxylate |

| Phenol | SOCl₂, then Phenol | Phenyl 5-chloro-6-nitropyrazine-2-carboxylate |

Introduction of Various Substituents via Strategic Functional Group Interconversions

The chloro and nitro groups on the pyrazine (B50134) ring are key handles for introducing further structural diversity through functional group interconversions. The electron-withdrawing nature of the nitro group and the pyrazine nitrogen atoms makes the chlorine atom at the C5 position susceptible to nucleophilic aromatic substitution (SNAr).

This allows for the displacement of the chloride by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can introduce new nitrogen-based substituents.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can yield the corresponding ether derivatives.

Thiolates: Reaction with thiolates can be used to install sulfur-containing moieties.

The nitro group at the C6 position can also be chemically transformed. A common and significant interconversion is its reduction to an amino group (-NH₂). This is typically achieved using reducing agents such as Raney Nickel with hydrogen gas, or tin(II) chloride in hydrochloric acid. mdpi.com The resulting 5-chloro-6-aminopyrazine-2-carboxylic acid is a valuable intermediate, as the newly formed amino group can undergo a host of subsequent reactions, including diazotization or acylation, to generate further analogues.

Table 3: Examples of Functional Group Interconversions Illustrative reactions based on the known reactivity of chloronitroaromatic systems.

| Starting Material | Reagent(s) | Functional Group Modified | Product |

| This compound | Dimethylamine | Chloro Group (SNAr) | 5-(Dimethylamino)-6-nitropyrazine-2-carboxylic acid |

| This compound | Sodium Methoxide | Chloro Group (SNAr) | 5-Methoxy-6-nitropyrazine-2-carboxylic acid |

| This compound | Raney Ni, H₂ | Nitro Group (Reduction) | 6-Amino-5-chloropyrazine-2-carboxylic acid |

Design and Generation of Analogues for Structure-Reactivity and Structure-Property Relationship Studies

The systematic derivatization of this compound is a cornerstone of structure-reactivity and structure-property relationship studies, particularly in the fields of medicinal chemistry and agrochemicals. nih.govdoaj.org By creating libraries of related analogues where specific parts of the molecule are systematically varied, researchers can probe the impact of these changes on biological activity or chemical properties.

For example, in the development of potential antimycobacterial agents, a series of N-substituted 5-chloropyrazine-2-carboxamides was synthesized to explore the SAR. mdpi.com Analogues were created by reacting the parent acid chloride with various substituted benzylamines. The resulting biological data showed that the nature and position of substituents on the benzyl (B1604629) ring significantly influenced the antimycobacterial activity. For instance, derivatives with specific chloro or trifluoromethyl substitutions on the phenyl ring displayed enhanced potency. mdpi.com

Similarly, other studies have generated series of N-phenylpyrazine-2-carboxamides to evaluate their potential as herbicides. nih.gov By introducing different substituents onto the phenyl ring of the amide, researchers could identify key structural features required for inhibitory activity against biological targets like photosynthesis. nih.gov These studies are essential for optimizing lead compounds to enhance efficacy and other desirable properties.

Table 4: Analogue Generation for SAR Studies Based on published strategies for analogous pyrazine carboxamides. mdpi.comnih.gov

| Core Scaffold | Variable Group (R) | Purpose of Analogue |

| 5-Chloro-6-nitro-N-(R )-pyrazine-2-carboxamide | Phenyl, 4-Chlorophenyl, 3-Trifluoromethylphenyl | To study the effect of electronics and sterics on antimycobacterial activity. |

| 5-Chloro-6-nitro-N-(R )-pyrazine-2-carboxamide | 3-Iodo-4-methylphenyl, 4-Chloro-3-methylphenyl | To investigate structure-activity relationships for herbicidal properties. |

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Experiments)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Chloro-6-nitropyrazine-2-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In derivatives of pyrazine-2-carboxylic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. Protons attached to the pyrazine (B50134) ring will have distinct chemical shifts depending on their electronic environment, which is influenced by substituents like the chloro and nitro groups.

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The carbonyl carbon of the carboxylic acid group in pyrazine-2-carboxylic acid derivatives is typically observed in the range of 160-185 ppm. The carbon atoms of the pyrazine ring will also show characteristic signals, with their chemical shifts being significantly affected by the electron-withdrawing chloro and nitro groups.

2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), provide further structural insights by showing correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for assigning the signals of quaternary carbons and for confirming the connectivity between different parts of the molecule. princeton.edu For complex structures, 2D NMR is often essential for a complete and unambiguous assignment of all ¹H and ¹³C signals. princeton.eduthieme-connect.de

Table 1: Representative NMR Data for Pyrazine and Carboxylic Acid Derivatives Note: This table presents typical chemical shift ranges for functional groups found in derivatives related to this compound. Actual values for the specific compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H | Aromatic/Heterocyclic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (-COOH) | 160 - 185 |

| ¹³C | Aromatic/Heterocyclic (Ar-C) | 120 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. mdpi.com

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This allows for the analysis of individual components in a mixture, providing both retention time and mass-to-charge ratio (m/z) data.

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like carboxylic acids. It allows for the generation of intact molecular ions, often as protonated [M+H]⁺ or deprotonated [M-H]⁻ species, from which the molecular weight can be accurately determined. The high resolution of modern mass spectrometers allows for mass measurements with high accuracy, which can be used to confirm the elemental formula of the compound. mdpi.com

Fragmentation analysis (MS/MS) provides further structural information by breaking the molecular ion into smaller fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and to differentiate between isomers. nih.gov

Table 2: Expected HRMS Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M-H]⁻ | 215.9604 |

| [M+H]⁺ | 217.9764 |

| [M+Na]⁺ | 239.9583 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and nitro groups. The O-H stretch of the carboxylic acid typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group in the carboxylic acid is expected to be a strong, sharp peak around 1700 cm⁻¹. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would likely be observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | ~1700 (strong, sharp) |

| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (N-O) | Symmetric Stretching | 1300 - 1370 |

| C-Cl | Stretching | < 800 |

Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for the separation and isolation of the compound from reaction mixtures and impurities.

HPLC and UPLC separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). These methods are highly efficient and can provide quantitative information about the purity of a sample. By using a suitable detector, such as a UV-Vis detector, the elution of the compound of interest can be monitored, and its peak area can be used to determine its concentration.

The choice of stationary phase and mobile phase is critical for achieving good separation. For a polar compound like this compound, reverse-phase HPLC or UPLC, using a nonpolar stationary phase and a polar mobile phase, is often the method of choice. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes when compared to a known standard.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

This technique provides an unambiguous confirmation of the molecular structure and can reveal details about the conformation of the molecule in the solid state. The information obtained from X-ray crystallography is invaluable for understanding the physical and chemical properties of the compound and for validating the structures determined by other spectroscopic methods. While obtaining suitable crystals can be a challenge, the detailed structural information it provides is unparalleled.

Computational and Theoretical Investigations of 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-6-nitropyrazine-2-carboxylic acid, such calculations would provide invaluable data. Using methods like Density Functional Theory (DFT), researchers could determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This would offer a precise three-dimensional picture of the molecule's structure.

Furthermore, these calculations would reveal the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions and Reactivity Prediction

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with biological targets, such as proteins. Although no specific docking studies have been published for this compound, research on analogous 6-chloropyrazine-2-carboxylic acid derivatives has demonstrated the utility of this approach. researchgate.net Such studies typically involve docking the ligand into the active site of a target protein to predict the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

For this compound, molecular docking simulations could provide initial insights into its potential as a therapeutic agent by identifying possible biological targets and elucidating its binding mode. This would be a crucial first step in any drug discovery pipeline involving this compound.

Mechanistic Insights into Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry offers a window into the detailed mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For this compound, computational methods could be employed to investigate various reaction pathways, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group.

By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway, determine the activation energies, and characterize the geometry of the transition states. This information is vital for understanding the reactivity of the molecule and for optimizing reaction conditions in synthetic applications.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies) Using Theoretical Methods

Theoretical methods can be used to predict a range of spectroscopic properties with a high degree of accuracy. For this compound, computational approaches could predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. eurjchem.commdpi.comnih.gov

These theoretical predictions are invaluable for several reasons. They can aid in the interpretation of experimental spectra, help to confirm the structure of a synthesized compound, and provide a basis for understanding how the electronic environment of the molecule influences its spectroscopic characteristics. While experimental spectroscopic data may exist, the theoretical prediction and comparison can offer deeper insights into the molecule's structure and bonding.

Applications of 5 Chloro 6 Nitropyrazine 2 Carboxylic Acid in Complex Molecule Synthesis

A Pivotal Intermediate for Diverse Pyrazine-Based Heterocycles

The inherent reactivity of 5-Chloro-6-nitropyrazine-2-carboxylic acid makes it a valuable precursor for a multitude of pyrazine-based heterocyclic compounds. The electron-withdrawing nature of the nitro group and the pyrazine (B50134) nitrogens activates the chloro substituent towards nucleophilic displacement. This allows for the introduction of a wide range of functionalities, leading to the synthesis of various substituted pyrazines.

For instance, the chlorine atom can be readily displaced by amines, alcohols, and thiols, yielding a diverse library of 6-substituted-nitropyrazine-2-carboxylic acids. These derivatives can then undergo further transformations. For example, reduction of the nitro group to an amine opens up possibilities for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines. These fused systems are prevalent in many biologically active compounds.

Furthermore, the carboxylic acid group can be converted into amides, esters, and other functional groups, adding another layer of molecular diversity. The condensation of the corresponding acid chloride with various anilines and other amines leads to the formation of a wide array of amide derivatives. masterorganicchemistry.commdpi.com While direct studies on this compound are limited, research on analogous compounds like 6-chloropyrazine-2-carboxylic acid demonstrates the feasibility of these transformations and the potential for generating libraries of compounds for biological screening. masterorganicchemistry.commdpi.com

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

| Starting Material Analogue | Reagents | Resulting Heterocyclic Scaffold | Potential Applications |

| 6-Chloropyrazine-2-carboxylic acid | Substituted Anilines, Thionyl Chloride | Substituted Pyrazine-2-carboxamides | Antimycobacterial, Antifungal |

| 5,6-dichloro-3-nitropyrazine-2-carboxylic acid | Amines | 6-Amino-5-chloro-3-nitropyrazines | Intermediates for fused heterocycles |

| 5-Aroylpyrazine-2-carboxylic acid | Lawesson's Reagent | 5-Aroylpyrazine-2-carbothioamides | Antituberculotic |

This table presents potential synthetic pathways based on reactions reported for similar pyrazine carboxylic acid derivatives.

A Modular Building Block for Advanced Pharmaceutical Intermediates

The modular nature of this compound makes it a highly attractive building block for the synthesis of advanced pharmaceutical intermediates. The ability to sequentially or concurrently modify the different functional groups on the pyrazine ring allows for the precise construction of complex molecular frameworks that are often required for potent and selective drug candidates.

The pyrazine core is a recognized pharmacophore found in a variety of therapeutic agents. For instance, derivatives of pyrazine-2-carboxylic acid have been investigated for their antimycobacterial, antifungal, and diuretic properties. masterorganicchemistry.comnih.gov The synthesis of various amides from substituted pyrazine-2-carboxylic acids has been a common strategy in the development of new therapeutic agents. masterorganicchemistry.commdpi.com

By utilizing this compound, medicinal chemists can access novel chemical space. The nitro group can serve as a precursor to an amino group, which can then be acylated or used in the formation of other nitrogen-containing heterocycles. The chloro group can be displaced by a variety of nucleophiles to introduce different side chains that can modulate the pharmacological properties of the final compound. This modular approach is highly valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its efficacy and safety profile.

A Contributor to the Development of Agrochemicals and Specialty Chemicals

The pyrazine scaffold is not only important in pharmaceuticals but also plays a significant role in the agrochemical industry. Pyrazine derivatives have been utilized as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound offers a pathway to novel agrochemical candidates.

While direct evidence of its use is not widely published, patents related to substituted pyridine-2-carboxylic acids for agrochemical applications suggest a potential parallel for pyrazine-based analogues. google.com The functional groups present in this compound allow for the introduction of toxophoric groups and moieties that can enhance the uptake and translocation of the active ingredient in plants or pests.

For example, the synthesis of amides and esters from the carboxylic acid group can lead to compounds with modified lipophilicity and soil mobility, which are critical parameters for the performance of an agrochemical. The displacement of the chloro group can introduce functionalities that interact with specific biological targets in weeds, insects, or fungi. The development of efficient and cost-effective synthetic routes to these derivatives is crucial for their potential commercialization as specialty chemicals for agricultural applications.

Future Research Directions and Emerging Trends

Development of Novel, Sustainable, and Green Synthetic Routes

The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step processes with harsh reaction conditions, leading to significant waste generation. tandfonline.comresearchgate.net Future research is increasingly focused on developing novel, sustainable, and green synthetic routes for 5-Chloro-6-nitropyrazine-2-carboxylic acid and its derivatives. A key area of exploration is the adoption of one-pot syntheses, which are cost-effective and environmentally benign. tandfonline.comresearchgate.net These methods aim to minimize the number of purification steps and reduce the use of hazardous reagents and solvents.

The principles of green chemistry are central to this evolution, with a focus on atom economy and the use of renewable feedstocks. mdpi.com For instance, research into the biosynthesis of pyrazines using microorganisms presents an environmentally friendly alternative to conventional chemical synthesis. mdpi.com While direct biosynthesis of a highly functionalized compound like this compound is a long-term goal, the development of biocatalytic steps for its synthesis or modification is a more immediate and promising avenue. Another approach involves the use of greener solvent systems and catalysts, such as water or ionic liquids, to replace volatile and toxic organic solvents. tandfonline.com The development of solid-phase synthesis techniques, where the compound is anchored to a solid support during a series of reactions, can also contribute to greener processes by simplifying purification and minimizing solvent use. researchgate.net

Exploration of New Chemical Transformations and Cascade Reactions

The inherent reactivity of the pyrazine core, substituted with both an electron-withdrawing nitro group and a labile chlorine atom, makes this compound a prime candidate for exploring new chemical transformations. Future research will likely delve into previously underutilized reaction pathways to introduce novel functional groups and construct complex molecular architectures.

A significant area of interest lies in the development of cascade reactions, also known as domino or tandem reactions. These processes involve a series of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation without the need for isolating intermediates. rsc.org For pyrazine derivatives, cascade reactions can offer a highly efficient route to complex, polycyclic structures. organic-chemistry.orgresearchgate.net For example, a cascade sequence could be initiated by a nucleophilic aromatic substitution of the chlorine atom, followed by an intramolecular cyclization involving the nitro or carboxylic acid group. The exploration of radical cascade reactions using isonitriles as radical acceptors is another emerging strategy for the construction of nitrogen-containing heterocycles and could be adapted for this specific pyrazine derivative. rsc.org The discovery of new cascade pathways will not only streamline the synthesis of derivatives but also open up new avenues for creating diverse molecular libraries for drug discovery and materials science.

Integration with Advanced Flow Synthesis and Automation Platforms

The integration of advanced flow synthesis and automation platforms represents a paradigm shift in the synthesis of complex molecules like this compound and its derivatives. mdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and facile scalability. acs.org For many heterocyclic syntheses, flow conditions can enable the use of superheated solvents and high pressures, leading to dramatically reduced reaction times. acs.org

The modular nature of flow reactors allows for the seamless integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, continuous process. This is particularly advantageous for multi-step syntheses, which are common in the derivatization of this compound. acs.org Furthermore, the coupling of flow chemistry with automated systems, including robotic platforms for reaction optimization and product analysis, can accelerate the discovery of new reactions and the rapid synthesis of compound libraries. researchgate.net The future will likely see the development of fully automated flow platforms for the on-demand synthesis of specific this compound derivatives, enabling rapid iteration in medicinal chemistry programs.

Design and Application of Advanced Catalysts for Highly Selective Reactions

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts is crucial for achieving highly selective transformations of this compound. The electron-deficient nature of the pyrazine ring presents both challenges and opportunities for catalytic C-H functionalization. nih.gov Future research will focus on the design of novel catalysts that can selectively activate and functionalize the C-H bonds of the pyrazine ring, in addition to the existing chloro and nitro functionalities.

Transition metal catalysis, particularly with palladium, rhodium, and iron, will continue to be a major area of investigation. nih.govresearchgate.net The development of new ligand systems is key to controlling the reactivity and selectivity of these metal catalysts. For instance, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has shown promise for the synthesis of complex pyrazine-containing natural products. nih.gov Beyond traditional cross-coupling reactions, there is a growing interest in photoredox catalysis, which uses light to initiate catalytic cycles, enabling transformations that are difficult to achieve with conventional methods. The application of bifunctional catalysts, which can promote multiple reaction steps, is another promising direction. For example, a catalyst could be designed to facilitate both the substitution of the chlorine atom and a subsequent cross-coupling reaction at a C-H position in a single operation.

Deepening Computational Understanding of Reaction Mechanisms and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. For this compound, computational studies can provide deep insights into its electronic structure, reaction mechanisms, and reactivity profile, guiding the rational design of new synthetic strategies.

Future research will leverage computational modeling to:

Predict Reaction Outcomes: By calculating the activation energies of different reaction pathways, computational models can help predict the feasibility and selectivity of new transformations before they are attempted in the laboratory.

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the detailed mechanistic steps of complex reactions, including transition states and intermediates. This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts. researchgate.net

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific reactions involving this compound.

Understand Reactivity: By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, computational methods can provide a quantitative understanding of its electrophilic and nucleophilic sites, guiding the choice of reagents and reaction conditions.

The synergy between computational and experimental chemistry will be a hallmark of future research, enabling a more targeted and efficient approach to unlocking the full synthetic potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-6-nitropyrazine-2-carboxylic acid?

Methodological Answer: A plausible route involves nitration of 5-chloropyrazine-2-carboxylic acid. Controlled nitration conditions (e.g., mixed acids like HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at position 6. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product. Purity validation should use HPLC or TLC, referencing protocols for analogous chloronitro heterocycles .

Q. How should researchers characterize this compound’s structural and functional properties?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., deshielding effects of NO₂ and Cl). IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction (as applied to structurally similar chloro-nitro compounds ) resolves bond lengths and intermolecular interactions.

- Elemental Analysis: Validate empirical formula (e.g., C₅H₂ClN₃O₄) via combustion analysis .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: The nitro group may render the compound sensitive to light, heat, or reducing agents. Store in amber vials at –20°C under inert atmosphere. Monitor decomposition via periodic HPLC analysis. Stability under acidic/basic conditions can be assessed by incubating in buffered solutions and analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity?

Methodological Answer: The electron-withdrawing nitro group (meta-directing) and moderately deactivating chloro group (ortho/para-directing) create competing electronic effects. Reactivity in electrophilic substitution (e.g., Suzuki coupling) can be predicted using DFT calculations to map charge distribution. Compare with analogs like 5-chloro-2-nitropyridine to infer regioselectivity .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

Methodological Answer: Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that tolerate electron-deficient aryl groups. Solvent selection (e.g., DMF or THF) and base (Cs₂CO₃) impact yields. Monitor reaction progress via in situ Raman spectroscopy. Design of Experiments (DoE) can systematically vary parameters (temperature, catalyst loading) to maximize efficiency .

Q. How can computational modeling aid in predicting biological activity or material properties?

Methodological Answer:

- Molecular Docking: Screen against protein targets (e.g., enzymes in bacterial pathways) using AutoDock Vina.

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer interactions in coordination complexes .

- QSAR Models: Correlate substituent effects with observed bioactivity using datasets from nitro-heterocycle libraries .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer: Discrepancies may arise from impurities (e.g., unreacted starting material) or solvent effects on NMR shifts. Replicate experiments using standardized conditions (e.g., deuterated DMSO for NMR). Cross-validate with high-resolution mass spectrometry (HRMS) and alternative synthetic routes (e.g., nitration after carboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.